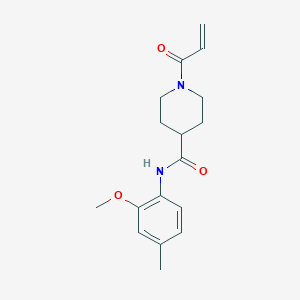
N-(2-Methoxy-4-methylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxy-4-methylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is also known as MMPP and is a piperidine derivative. The chemical structure of MMPP includes a piperidine ring, a methoxy group, and a propenoyl group. The compound has been synthesized through various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of MMPP involves the inhibition of various enzymes and receptors in the body. The compound has been found to inhibit acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine. By inhibiting this enzyme, MMPP increases the levels of acetylcholine in the brain, leading to improved cognitive function. The compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
MMPP has been found to have various biochemical and physiological effects in the body. The compound has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. MMPP has also been found to inhibit the growth of cancer cells and induce apoptosis. The compound has shown neuroprotective effects and has the potential to be used in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MMPP in lab experiments is its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, making it a valuable tool in scientific research. However, one limitation of using MMPP in lab experiments is its complex synthesis method. The multistep process requires careful control of reaction conditions and purification steps, making it difficult to produce large quantities of the compound.
Orientations Futures
There are several future directions for the study of MMPP. One area of research is the development of more efficient synthesis methods for the compound. This would allow for larger quantities of MMPP to be produced, making it more accessible for scientific research. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, the study of the compound's mechanism of action could lead to the development of new drugs that target similar pathways in the body.
Méthodes De Synthèse
The synthesis of MMPP involves the reaction of 2-methoxy-4-methylbenzaldehyde with piperidine in the presence of acetic acid. The resulting product is then reacted with acetyl chloride to obtain N-acetyl-2-methoxy-4-methylpiperidine. This product is then reacted with propionyl chloride to obtain MMPP. The overall synthesis method is a multistep process that requires careful control of reaction conditions and purification steps.
Applications De Recherche Scientifique
MMPP has been studied extensively for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease. MMPP has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. The compound has also been found to inhibit acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. MMPP has shown neuroprotective effects and has the potential to be used in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(2-methoxy-4-methylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-4-16(20)19-9-7-13(8-10-19)17(21)18-14-6-5-12(2)11-15(14)22-3/h4-6,11,13H,1,7-10H2,2-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIGRFJWDMENTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

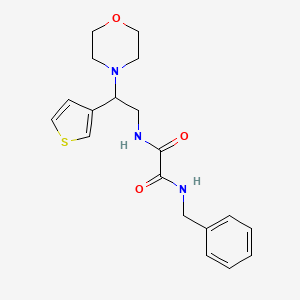
![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2581876.png)
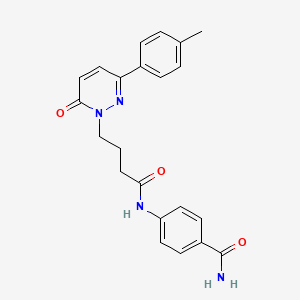

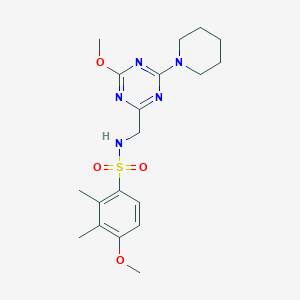
![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-chlorobenzoate](/img/structure/B2581881.png)
![3-(4-ethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2581883.png)
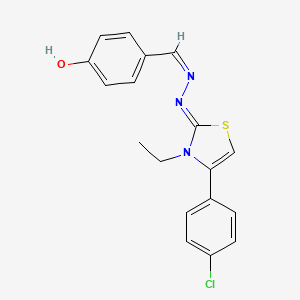
![6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2581885.png)

![N-[[4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)morpholin-2-yl]methyl]acetamide](/img/structure/B2581890.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}isoquinoline-1-carboxamide](/img/structure/B2581893.png)
